1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-24(28,19-12-13-20-21(14-19)30-16-29-20)15-25-23(27)26-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22,28H,15-16H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSQWSQOFHJPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized through a Pd-catalyzed C-N cross-coupling reaction . The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzhydryl group can be reduced to form a benzhydrol derivative.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of benzhydrol derivatives.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The benzo[d][1,3]dioxole moiety is known to interact with proteins and nucleic acids, potentially disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Groups
Benzodioxole-Containing Compounds
- Benzimidazole Derivatives (4d, 4e, 4f, 5b-j): These compounds (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazoles) share the benzodioxole ring but differ in core structure (benzimidazole vs. urea). Substituents like bromo, nitro, or fluoro groups in these derivatives modulate electronic properties and steric bulk, contrasting with the hydroxypropyl group in the target compound.
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) : This benzimidazole-acetamide hybrid includes a benzodioxolyl group but replaces urea with an amide. Amides are generally more hydrolytically stable than ureas, suggesting differences in metabolic pathways and bioavailability .
Hydroxypropyl-Containing Compounds
- 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-pyrrol-2-one (15): This pyrrolone derivative shares the 2-hydroxypropyl group but lacks the urea moiety.
Physicochemical Properties
| Compound | Melting Point (°C) | Key Functional Groups | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Target Urea | Not reported | Urea, hydroxypropyl | High (N-H donors) |
| Benzimidazole (4d) | 198-200 | Benzimidazole, benzodioxole | Moderate |
| Pyrrolone (15) | 251-253 | Pyrrolone, hydroxypropyl | Moderate (O-H, N-H) |
| Acetamide (28) | Amorphous solid | Amide, benzodioxole | Moderate (N-H, C=O) |
The target’s urea group likely results in higher melting points than benzimidazoles or amides, assuming crystalline packing. The hydroxypropyl group may enhance solubility in polar solvents compared to halogenated analogs (e.g., bromo-substituted 4e) .
Stability and Metabolic Considerations
- Urea vs. Amide Stability : Ureas are prone to enzymatic or acidic hydrolysis, whereas amides (e.g., compound 28) exhibit greater stability. This suggests the target compound may require formulation adjustments to improve oral bioavailability .
- Benzodioxole Impact: The benzodioxole ring in the target and analogs (4d, 28) may slow oxidative metabolism due to electron-rich aromatic systems, extending half-life compared to non-aromatic substituents .
Biological Activity
1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, which contribute to its biological properties. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H25N3O4 |
| Molecular Weight | 441.49 g/mol |
| CAS Number | 954589-47-0 |
Targeted Pathways
Research indicates that compounds structurally similar to this compound exhibit significant activity against various cancer cell lines. The primary mechanisms include:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells.
- Apoptosis Induction : The compound is believed to activate apoptotic pathways by affecting the p53 signaling pathway, which is crucial for regulating the cell cycle and apoptosis.
Biochemical Interactions
The compound's biological activity is likely mediated through interactions with specific biomolecules, including enzymes and proteins involved in cellular signaling pathways. Its effects on gene expression and cellular metabolism have also been noted in related studies.
In Vitro Studies
In vitro experiments have demonstrated that this compound induces apoptosis in cancer cells through various mechanisms:
- Microtubule Disruption : The compound may stabilize or inhibit microtubule assembly, causing significant alterations in cellular function and leading to apoptosis.
- Cell Cycle Effects : Treatment with this compound has resulted in an increased number of cells arrested in the S phase of the cell cycle, indicating its potential as an anticancer agent.
Case Studies
Several studies have highlighted the efficacy of compounds similar to this compound in cancer research:
- Study on Microtubule Dynamics : A study demonstrated that related compounds effectively disrupted microtubule dynamics in breast cancer cell lines, leading to enhanced apoptosis rates.
- Apoptotic Pathway Activation : Another research highlighted how similar compounds activated caspase pathways, confirming their role in inducing programmed cell death in various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
